molecular formula C19H19ClFNO2S B2526408 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide CAS No. 1797577-48-0

2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide

Cat. No.: B2526408
CAS No.: 1797577-48-0
M. Wt: 379.87
InChI Key: YWHVOWJJOUTKKY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide (CAS 1797577-48-0) is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C 19 H 19 ClFNO 2 S and a molecular weight of 379.88 g/mol, features a unique structure incorporating a 2-chloro-4-fluorobenzamide group linked to a tetrahydropyran ring substituted with a phenylsulfanyl moiety . Its structural framework is related to other studied benzamide compounds which have demonstrated various biological activities, including use as CCR2 receptor antagonists for the potential treatment of inflammatory diseases, diabetic nephropathy, neuropathic pain, and chronic obstructive pulmonary disease (COPD) . The presence of the benzamide group is significant, as this moiety is known for its chelating ability with metal ions and potential for diverse chemical and biological interactions . Predicted physical properties include a density of 1.32 g/cm³ at 20 °C and a boiling point of approximately 519.0 °C . This compound is intended for research applications such as medicinal chemistry development, structure-activity relationship (SAR) studies, and as a building block or intermediate in the synthesis of more complex molecules. It is offered in various quantities to suit laboratory-scale work. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2S/c20-17-12-14(21)6-7-16(17)18(23)22-13-19(8-10-24-11-9-19)25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHVOWJJOUTKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.

    Coupling Reactions: The benzamide core can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide moieties have shown efficacy against various cancer cell lines, including breast, colon, and cervical cancers .

A study focusing on related benzamide derivatives demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide may possess similar anticancer activity.

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. They showed effectiveness against a range of bacterial and fungal strains, indicating potential applications in treating infections .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of sulfonamide derivatives, researchers synthesized several compounds related to the target molecule. The compounds were tested against human cancer cell lines using assays that measured cell viability and proliferation. The results indicated that certain derivatives exhibited IC50_{50} values comparable to established chemotherapeutics, suggesting that modifications to the benzamide scaffold can enhance anticancer efficacy.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds. The synthesized derivatives were subjected to disk diffusion assays against common pathogens. Results showed that some derivatives had zones of inhibition larger than those of standard antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules. The phenylsulfanyl oxane moiety may also play a role in modulating its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including benzamides, sulfonamides, and heterocyclic derivatives. Below is a comparative analysis with key analogs:

Compound Key Features Molecular Weight Functional Groups Reference
2-Chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide Chloro, fluoro, phenylsulfanyl-oxane, amide ~431.96* C-Cl, C-F, S-Ph, CONH
2-Chloro-4-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide Chloro, methylsulfonyl, phenylsulfanyl-methyl, amide 431.96 C-Cl, SO₂CH₃, S-Ph, CONH
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles Triazole core, sulfonyl, difluorophenyl 400–450† N-N, SO₂, C-F
LMM5 (1,3,4-oxadiazole derivatives) Oxadiazole, benzyl(methyl)sulfamoyl, methoxyphenyl ~500‡ N-O-N, SO₂N, CONH
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Chloro, nitro, sulfonamide, ethylamino 390.24 C-Cl, NO₂, SO₂NH

*Estimated based on analogs; †Range inferred from substituents; ‡Approximate value from supplier data.

Key Differences and Implications

Halogenation Patterns: The target compound’s 2-chloro-4-fluoro substitution contrasts with LMM5 (methoxy) and 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (dual chloro and nitro groups). Halogens enhance lipophilicity and metabolic stability, while nitro groups may introduce redox activity or toxicity .

Sulfur-Containing Groups: The phenylsulfanyl-oxane moiety distinguishes it from sulfonamide (SO₂NH) or sulfonyl (SO₂) analogs.

Heterocyclic Cores :

  • Unlike triazole or oxadiazole derivatives (e.g., LMM5 ), the target compound lacks a heterocyclic ring, which is critical for π-stacking interactions in enzyme inhibition (e.g., antifungal activity in LMM5 ) .

Amide vs.

Biological Activity

2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H19_{19}ClFNO2_2S
  • Molecular Weight : 379.9 g/mol
  • CAS Number : 1797577-48-0

The compound features a benzamide core substituted with a chloro and fluoro group, as well as a phenylsulfanyl oxane moiety, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds with similar structural motifs. For instance, N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide (FNA), which shares some characteristics with our compound, exhibited significant inhibitory effects on various cancer cell lines. The IC50_{50} value for HepG2 cells was reported at 1.30 µM, demonstrating potent antiproliferative activity compared to standard treatments like SAHA (IC50_{50} = 17.25 µM) .

The mechanisms underlying the biological activities of compounds like this compound often involve:

  • Histone Deacetylase Inhibition (HDAC) : Similar compounds have shown selectivity for HDAC isoforms, which play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can promote apoptosis in tumor cells through cell cycle arrest mechanisms, particularly at the G2/M phase .

Case Studies and Research Findings

  • Antimicrobial Activity : Some derivatives related to the compound have demonstrated antimicrobial properties against Staphylococcus aureus. The fluoroaryl moiety has been linked to enhanced antibacterial activity, suggesting that similar modifications might confer beneficial effects on this compound .
  • Pharmacological Profiles : A study on phenylsulfanyl compounds indicated various bioactivities including antibacterial action, enzyme inhibition, and anticancer properties . Such findings suggest that the presence of the phenylsulfanyl group in our compound may also contribute to its biological efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. Key observations include:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially leading to improved therapeutic profiles.
  • Phenylsulfanyl Group : This moiety may facilitate interactions with biological targets due to its electron-withdrawing properties.

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